molecular formula C9H10ClF2NO B572584 (R)-7,8-difluorochroman-4-amine hydrochloride CAS No. 1266231-84-8

(R)-7,8-difluorochroman-4-amine hydrochloride

Cat. No.: B572584
CAS No.: 1266231-84-8
M. Wt: 221.632
InChI Key: UUOXQIUITFURPF-OGFXRTJISA-N
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Description

®-7,8-Difluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives This compound is characterized by the presence of two fluorine atoms at the 7 and 8 positions of the chroman ring, an amine group at the 4 position, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7,8-difluorochroman-4-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Fluorination: Introduction of fluorine atoms at the 7 and 8 positions can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-7,8-difluorochroman-4-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: ®-7,8-Difluorochroman-4-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

®-7,8-Difluorochroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-7,8-difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    7,8-Difluorochroman-4-amine: Lacks the ®-configuration, which may affect its biological activity.

    7,8-Dichlorochroman-4-amine: Substitutes chlorine atoms instead of fluorine, leading to different chemical properties.

    7,8-Difluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, altering its reactivity and applications.

Uniqueness: ®-7,8-Difluorochroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The ®-configuration may impart specific interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOXQIUITFURPF-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721447
Record name (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266231-84-8
Record name (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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